N-Boc-N-desethyl Sunitinib-d5

Vue d'ensemble

Description

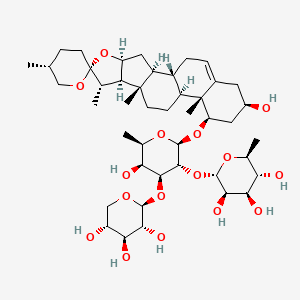

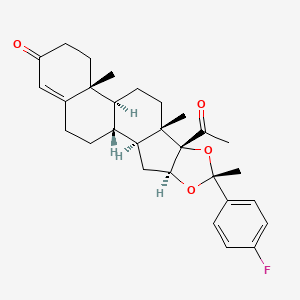

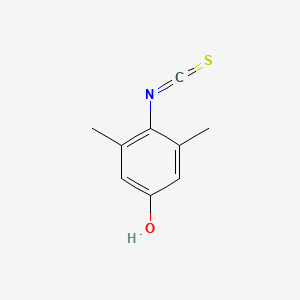

N-Boc-N-desethyl Sunitinib-d5 is a deuterated analogue of N-Boc-N-desethyl Sunitinib. It is an intermediate in the preparation of labelled metabolites of Sunitinib, a well-known tyrosine kinase inhibitor used in cancer treatment. The compound has a molecular formula of C25H26D5FN4O4 and a molecular weight of 475.57.

Mécanisme D'action

Target of Action

N-Boc-N-desethyl Sunitinib-d5 is an intermediate in the preparation of labelled Sunitinib . Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor that was approved by the FDA for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST). It targets several receptors, including VEGFR, PDGFR, and KIT .

Mode of Action

Sunitinib inhibits the cellular signaling by targeting multiple receptor tyrosine kinases (RTKs). These include the platelet-derived growth factor receptors (PDGFRα and PDGFRβ) and the vascular endothelial growth factor receptors (VEGFR1, VEGFR2, and VEGFR3). Additionally, sunitinib inhibits other RTKs that are involved in tumor growth and pathologic angiogenesis .

Biochemical Pathways

By inhibiting these targets, Sunitinib can block the downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation and survival. This leads to the inhibition of angiogenesis, tumor growth, and metastasis .

Pharmacokinetics

It has a half-life of approximately 40 to 60 hours .

Result of Action

The inhibition of the RTKs and the subsequent downstream pathways by Sunitinib leads to decreased tumor vascularization, tumor cell apoptosis, and a decrease in tumor growth .

Action Environment

The action of this compound, like other drugs, can be influenced by various environmental factors. These can include the presence of other drugs, the patient’s diet, and the patient’s overall health status. For instance, drugs that inhibit or induce CYP3A4 can affect the metabolism of Sunitinib .

Analyse Biochimique

Biochemical Properties

N-Boc-N-desethyl Sunitinib-d5 plays a crucial role in biochemical reactions as an intermediate in the preparation of labelled metabolites . It interacts with various enzymes and proteins involved in the metabolic pathways of Sunitinib. The compound’s interactions with these biomolecules help researchers understand the metabolic fate of Sunitinib and its derivatives. For instance, it is known to interact with cytochrome P450 enzymes, which are responsible for the oxidative metabolism of many drugs.

Cellular Effects

This compound influences various cellular processes by acting as a precursor to labelled Sunitinib metabolites . These metabolites can affect cell signaling pathways, gene expression, and cellular metabolism. For example, Sunitinib and its derivatives are known to inhibit the activity of receptor tyrosine kinases, which play a critical role in cell proliferation and survival. By studying the effects of this compound, researchers can gain insights into how these pathways are modulated in different cell types.

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to labelled Sunitinib metabolites, which then exert their effects on various biomolecules . These metabolites can bind to and inhibit the activity of receptor tyrosine kinases, leading to the suppression of downstream signaling pathways involved in cell growth and angiogenesis. Additionally, the labelled metabolites can be used to study the binding interactions and inhibition kinetics of Sunitinib with its target enzymes and receptors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is generally stable under standard storage conditions, but its degradation products can influence the long-term effects on cellular function. In vitro and in vivo studies have shown that the labelled metabolites of this compound can have sustained inhibitory effects on cell signaling pathways over extended periods.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages . At lower doses, the compound’s labelled metabolites can effectively inhibit receptor tyrosine kinases without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and cardiotoxicity. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of Sunitinib and its derivatives.

Metabolic Pathways

This compound is involved in the metabolic pathways of Sunitinib, primarily through its conversion to labelled metabolites . These metabolites interact with enzymes such as cytochrome P450s, which facilitate the oxidative metabolism of Sunitinib. The study of these metabolic pathways helps researchers understand the pharmacokinetics and pharmacodynamics of Sunitinib, including its bioavailability and elimination.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound’s labelled metabolites can be transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters. These interactions affect the localization and accumulation of the metabolites within different cellular compartments, influencing their biological activity.

Subcellular Localization

This compound and its labelled metabolites exhibit specific subcellular localization patterns . These compounds can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, the metabolites may localize to the mitochondria or endoplasmic reticulum, where they can exert their effects on cellular metabolism and signaling pathways.

Méthodes De Préparation

The synthesis of N-Boc-N-desethyl Sunitinib-d5 involves several steps:

Starting Material: The synthesis begins with the preparation of N-Boc-N-desethyl Sunitinib.

Deuteration: The deuterium atoms are introduced into the molecule to replace specific hydrogen atoms, resulting in the deuterated analogue.

Reaction Conditions: The reactions typically require controlled environments with specific temperatures and pressures to ensure the correct incorporation of deuterium atoms.

Industrial production methods involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to maintain the integrity of the deuterated compound.

Analyse Des Réactions Chimiques

N-Boc-N-desethyl Sunitinib-d5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

N-Boc-N-desethyl Sunitinib-d5 is primarily used in scientific research for:

Metabolic Research: It serves as a labelled analogue for studying the metabolism of Sunitinib in biological systems.

Environmental Studies: The compound is used to trace the environmental fate and transport of Sunitinib and its metabolites.

Clinical Diagnostics: It aids in the development of diagnostic methods for detecting Sunitinib and its metabolites in biological samples.

Organic Chemistry: The compound is used in various organic synthesis reactions to study reaction mechanisms and pathways.

Comparaison Avec Des Composés Similaires

N-Boc-N-desethyl Sunitinib-d5 is unique due to its deuterated nature, which distinguishes it from other similar compounds. Some similar compounds include:

N-Desethyl Sunitinib: The non-deuterated analogue used in similar research applications.

Sunitinib: The parent compound used as a tyrosine kinase inhibitor in cancer treatment.

N-Desethyl Sunitinib-d5 hydrochloride: Another deuterated analogue used for similar purposes.

The uniqueness of this compound lies in its specific deuteration pattern, which provides distinct advantages in metabolic and pharmacokinetic studies .

Propriétés

IUPAC Name |

tert-butyl N-[2-[[5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl]amino]ethyl]-N-(1,1,2,2,2-pentadeuterioethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31FN4O4/c1-7-30(24(33)34-25(4,5)6)11-10-27-23(32)21-14(2)20(28-15(21)3)13-18-17-12-16(26)8-9-19(17)29-22(18)31/h8-9,12-13,28H,7,10-11H2,1-6H3,(H,27,32)(H,29,31)/b18-13-/i1D3,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJJVBOSWZGYOFA-ILZNSAHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N(CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31FN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747199 | |

| Record name | tert-Butyl (~2~H_5_)ethyl[2-({5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl}amino)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246832-84-7 | |

| Record name | tert-Butyl (~2~H_5_)ethyl[2-({5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl}amino)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

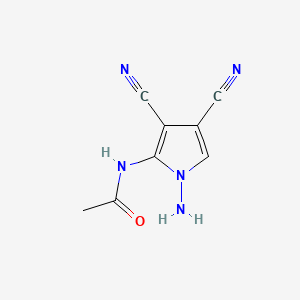

![(7S,8AS)-7-mercapto-2-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B587188.png)

![(1S)-1-[3-[(2-Methoxyethoxy)methoxy]phenyl]-1,2-ethanediol](/img/structure/B587190.png)

![2-[3-[(2-Methoxyethoxy)methoxy]phenyl]oxirane](/img/structure/B587191.png)